molecular formula C11H12O2 B2736651 4-(Cyclopropylmethyl)benzoic acid CAS No. 1093214-56-2

4-(Cyclopropylmethyl)benzoic acid

Cat. No.: B2736651
CAS No.: 1093214-56-2
M. Wt: 176.215
InChI Key: PRQDVTYKDOKDPZ-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethyl)benzoic acid is an organic compound with the molecular formula C11H12O2 It is characterized by a benzoic acid core substituted with a cyclopropylmethyl group at the para position

Scientific Research Applications

4-(Cyclopropylmethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

The safety information for 4-(Cyclopropylmethyl)benzoic acid indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(cyclopropylmethyl)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the Friedel-Crafts alkylation, where benzoic acid is reacted with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylmethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The cyclopropylmethyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the substituent, but typically involve strong acids or bases and elevated temperatures.

Major Products:

    Oxidation: Formation of cyclopropylmethyl ketone or cyclopropylmethyl carboxylic acid.

    Reduction: Formation of 4-(cyclopropylmethyl)benzyl alcohol or 4-(cyclopropylmethyl)benzaldehyde.

    Substitution: Formation of various substituted benzoic acids depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-(cyclopropylmethyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropylmethyl group can influence the compound’s binding affinity and specificity, while the benzoic acid moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    Benzoic acid: The parent compound, lacking the cyclopropylmethyl group.

    4-Methylbenzoic acid: Similar structure but with a methyl group instead of a cyclopropylmethyl group.

    4-(Cyclopropylmethyl)phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

Uniqueness: 4-(Cyclopropylmethyl)benzoic acid is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

4-(cyclopropylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-5-3-9(4-6-10)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQDVTYKDOKDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093214-56-2
Record name 4-(cyclopropylmethyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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